molecular formula C11H14F3NO2 B1412640 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine CAS No. 2206609-85-8

3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine

Cat. No. B1412640
CAS RN: 2206609-85-8
M. Wt: 249.23 g/mol
InChI Key: QVEGKEOINHPBOF-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 219.95 g/mol

Scientific Research Applications

Synthesis and Structure of Phosphazene-(Eta 6-Arene)Chromium Tricarbonyl Derivatives

This research explores the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, including variants with trifluoroethoxy and phenoxy substituents. The study offers insights into the molecular structure of these complexes, contributing to the understanding of their chemical properties and potential applications (Allcock et al., 1991).

Fluoxetine: A Highly Selective Serotonin Reuptake Inhibitor

Although this paper primarily focuses on fluoxetine, a serotonin-uptake inhibitor, it provides valuable information on the chemical structure and the significance of the p-trifluoromethyl substituent on the phenoxy ring. This detail can be crucial for understanding the role of similar chemical structures in serotonin neurotransmission (Schmidt et al., 1988).

Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls for Polybenzoxazine

This research discusses the use of phloretic acid as a renewable building block for enhancing the reactivity of –OH bearing molecules. The study's exploration of bio-based benzoxazine end-capped molecules is relevant for understanding how variations like 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine can be applied in material science (Trejo-Machin et al., 2017).

Synthesis of Photo-Cross-Linkable Chalcone-Bearing Polyphosphazenes

This study on photo-cross-linkable chalcone-bearing polyphosphazenes, including those with 2,2,2-trifluoroethoxy and phenoxy substituents, offers insights into the potential applications of these compounds in material science, particularly in photochemical behaviors (Allcock & Cameron, 1994).

Synthesis and Selective Class III Antiarrhythmic Activity of Novel Propylamine Derivatives

This research describes the synthesis and evaluation of novel propylamine derivatives for their potential as class III antiarrhythmic agents. The paper's focus on the electrophysiological activity of these compounds provides a basis for understanding how structural variations like 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine can influence biological activity (Butera et al., 1991).

properties

IUPAC Name

3-[3-(2,2,2-trifluoroethoxy)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)8-17-10-4-1-3-9(7-10)16-6-2-5-15/h1,3-4,7H,2,5-6,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEGKEOINHPBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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